(R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid
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Overview
Description
(R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H19NO3Si and its molecular weight is 229.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biocatalyst Inhibition and Microbial Production
Carboxylic acids, including derivatives similar to "(R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid," can serve as precursors for industrially significant chemicals. Their production through microbial fermentation showcases their potential in biotechnology. However, these compounds can inhibit the microbes used for their production at concentrations below the desired yield. Understanding the mechanisms of this inhibition can aid in engineering more robust microbial strains for improved industrial performance (Jarboe, Royce, & Liu, 2013).
Antioxidant, Antimicrobial, and Cytotoxic Activities
Natural carboxylic acids and their derivatives exhibit a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure-activity relationship studies of these compounds can provide insights into designing derivatives with enhanced biological activities. This approach can be particularly relevant for developing new pharmaceuticals and agrochemicals (Godlewska-Żyłkiewicz et al., 2020).
Liquid-Liquid Extraction and Purification Technologies
In the context of separating carboxylic acids from aqueous solutions, techniques such as liquid-liquid extraction (LLX) are essential. Solvent developments for LLX of carboxylic acids have been extensively reviewed, highlighting the importance of selecting appropriate solvents for efficient recovery of these compounds. This area is particularly relevant for the purification of carboxylic acids from fermentation broths or chemical synthesis mixtures (Sprakel & Schuur, 2019).
Proteostasis and Chemical Chaperone Activities
Carboxylic acids and their derivatives may also play roles in maintaining cellular proteostasis. Certain carboxylic acids have been studied for their properties as chemical chaperones, preventing misfolded protein aggregation and alleviating stress in the endoplasmic reticulum. This function is crucial for ensuring proper protein folding and mitigating the effects of cellular stress, which is relevant for treating diseases associated with protein misfolding (Kolb et al., 2015).
Metabolic Activation and Drug Toxicity
Understanding the metabolic activation of carboxylic acids is vital for assessing the safety profiles of drugs containing carboxylic acid moieties. The formation of reactive metabolites, such as acyl-glucuronides, can be linked to adverse drug reactions. Insights into the mechanisms of metabolic activation can guide the design of safer drugs and the development of strategies to mitigate potential toxicities (Skonberg et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antibacterial activities .
Mode of Action
Its mechanism of action involves a nucleophilic substitution reaction through an intramolecular hydrogen bonding . This could potentially be a similar mechanism for the compound .
Biochemical Pathways
The tert-butyl group, a component of this compound, has been noted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The synthesis of similar tertiary butyl esters has been made more efficient, versatile, and sustainable using flow microreactor systems .
Result of Action
Related compounds have shown antibacterial activities , suggesting that this compound may also have similar effects.
Action Environment
The synthesis of similar compounds has been made more efficient and sustainable using flow microreactor systems , suggesting that the synthesis environment can significantly impact the properties of the compound.
Future Directions
Properties
IUPAC Name |
(2R)-1-[tert-butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3Si/c1-10(2,3)15(4,5)11-7(9(13)14)6-8(11)12/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEWITJXZYCDLE-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C(CC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)N1[C@H](CC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370010 |
Source
|
Record name | (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162856-35-1 |
Source
|
Record name | (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.